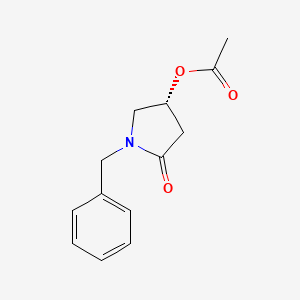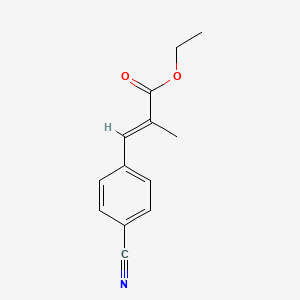
Ethyl 3-(4-cyanophenyl)methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-cyanophenyl)methacrylate is a methacrylic monomer characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to the methacrylate moiety. This compound is of significant interest in polymer chemistry due to its unique structural features that impart desirable properties to the resulting polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-cyanophenyl)methacrylate can be synthesized by reacting 4-cyanophenol dissolved in methyl ethyl ketone with methacryloyl chloride in the presence of triethylamine as a catalyst . The reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-cyanophenyl)methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers.
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Polymerization: Benzoyl peroxide is commonly used as an initiator for free radical polymerization.
Substitution Reactions: Reagents such as sodium methoxide can be used for nucleophilic substitution reactions involving the cyano group.
Major Products Formed
Polymerization: The major products are homopolymers or copolymers with varying properties depending on the comonomers used.
Substitution Reactions: Substitution reactions can yield derivatives with modified functional groups, enhancing the compound’s utility in various applications.
Scientific Research Applications
Ethyl 3-(4-cyanophenyl)methacrylate has diverse applications in scientific research:
Polymer Chemistry: It is used to synthesize copolymers with tailored properties for specific applications.
Material Science: The resulting polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced material applications.
Biomedical Research: The compound’s derivatives are explored for potential use in drug delivery systems and biomedical devices due to their biocompatibility and functional versatility.
Mechanism of Action
The mechanism of action of ethyl 3-(4-cyanophenyl)methacrylate primarily involves its polymerization behavior. The methacrylate moiety undergoes free radical polymerization, leading to the formation of polymers with pendant cyano groups. These cyano groups can interact with various molecular targets, influencing the physical and chemical properties of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl Acrylate: Similar in structure but with an acrylate moiety instead of a methacrylate.
4-Cyanophenyl Methacrylate: Lacks the ethyl group present in ethyl 3-(4-cyanophenyl)methacrylate.
Uniqueness
This compound is unique due to the presence of both the ethyl and methacrylate groups, which confer distinct polymerization characteristics and resulting polymer properties. This uniqueness makes it a valuable monomer for creating specialized polymers with tailored properties for specific applications .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl (E)-3-(4-cyanophenyl)-2-methylprop-2-enoate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)10(2)8-11-4-6-12(9-14)7-5-11/h4-8H,3H2,1-2H3/b10-8+ |
InChI Key |
CWJLTCQFOZCRKM-CSKARUKUSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)C#N)/C |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


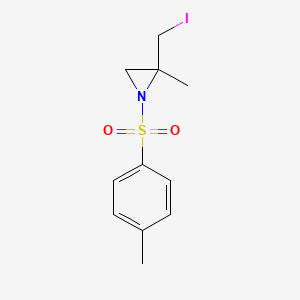
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)

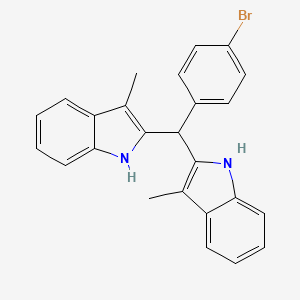
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
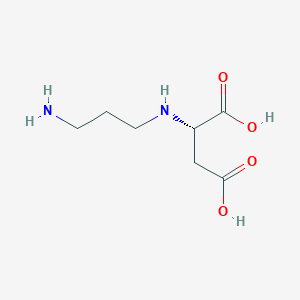

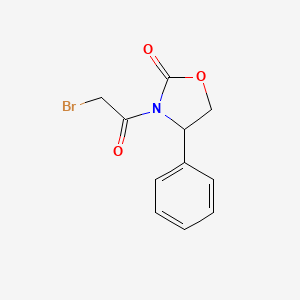
![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
![5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-amine](/img/structure/B12575544.png)
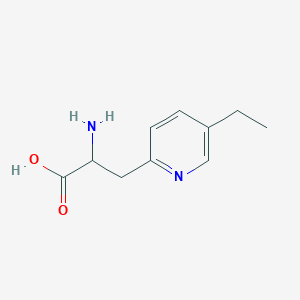
![3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12575554.png)
![1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole](/img/structure/B12575556.png)
